4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole
Overview
Description
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation.
Cycloaddition Reactions: The alkyne group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Cycloaddition Reactions: The Huisgen cycloaddition can be catalyzed by copper(I) salts.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles.
Addition Reactions: Products include saturated pyrazole derivatives.
Cycloaddition Reactions: Products include triazole derivatives.
Scientific Research Applications
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition or activation of specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
- 3-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole
Uniqueness
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-chloro-1-prop-2-ynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNTQDIKOAPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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